molecular formula C16H19N3O2S B2742604 2-methyl-N-((1r,4r)-4-(pyridin-2-yloxy)cyclohexyl)thiazole-4-carboxamide CAS No. 2034222-38-1

2-methyl-N-((1r,4r)-4-(pyridin-2-yloxy)cyclohexyl)thiazole-4-carboxamide

Cat. No. B2742604
CAS RN: 2034222-38-1
M. Wt: 317.41
InChI Key: NCZRIQTXRPHMJH-JOCQHMNTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-methyl-N-((1r,4r)-4-(pyridin-2-yloxy)cyclohexyl)thiazole-4-carboxamide, also known as JNJ-47965567, is a novel and potent small molecule inhibitor of the protein tyrosine kinase 2 (TYK2). TYK2 is a member of the Janus kinase (JAK) family of intracellular tyrosine kinases that play a crucial role in the signaling pathways of a variety of cytokines and growth factors. The inhibition of TYK2 has been shown to have potential therapeutic benefits in a range of autoimmune and inflammatory diseases.

Scientific Research Applications

HIV-Integrase Strand Transfer Inhibition

  • Synthesis and Enzyme Inhibition: Methyl 7-hydroxy[1,3]thiazolo[5,4-b]pyridin-5(4H)-one-6-carboxylates and carboxamides, similar in structure to the compound , have been synthesized and shown to inhibit HIV integrase. These carboxamide analogs demonstrated sub-micromolar enzyme inhibition and were more effective than their ester counterparts (Boros et al., 2006).

Antimicrobial and Antioxidant Activities

  • Synthesis and Biological Evaluation: Novel benzothiazole-containing pyrimidine derivatives, synthesized using microwave-assisted methods, exhibited antibacterial and antioxidant activities. They also showed antitubercular activity against Mycobacterium tuberculosis (Bhoi et al., 2016).

Synthesis of Heterocyclic Compounds

  • Development of New Derivatives: Research into the synthesis of new thiazolo[3,2-a]pyrimidine, thiazino, and benzothiazepine derivatives from N-(2-pyridyl) tetrahydropyrimidine has been conducted. These compounds show promise for further biological applications (Fadda et al., 2013).

Fungicidal Activity

  • N-Substituted Carboxamides: Synthesis of novel N-substituted thiazole carboxamides, including those with trifluoromethyl groups, has shown significant fungicidal activity against Pellicularia sasakii (Li Wei, 2012).

Catalytic Behavior in Asymmetric Alkylations

  • Imidazo[1,5-a]pyridinium Salts: The synthesis of imidazo[1,5-a]pyridinium salts with thioether-functionalized side chains has been accomplished. These compounds, when used with Pd and Rh complexes, showed significant influence in asymmetric allylic alkylations (Roseblade et al., 2007).

Antihypertensive α-Blocking Agents

  • Thiosemicarbazides, Triazoles, and Schiff Bases: The development of these compounds as potential antihypertensive α-blocking agents is notable. Their synthesis involves various reactions, demonstrating good antihypertensive activity with low toxicity (Abdel-Wahab et al., 2008).

Anticonvulsant Properties

  • Enaminones and Hydrogen Bonding: The crystal structures of anticonvulsant enaminones, including a pyridinyl derivative, have been analyzed, revealing insights into their molecular interactions (Kubicki et al., 2000).

Antimycobacterial Activity

  • Isosteres of Pyridine and Pyrazinecarboxylic Acids: Synthesized pyridines and pyrazines with substituted isosteres exhibited significant activity against Mycobacterium tuberculosis, offering potential in antimycobacterial therapy (Gezginci et al., 1998).

properties

IUPAC Name

2-methyl-N-(4-pyridin-2-yloxycyclohexyl)-1,3-thiazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O2S/c1-11-18-14(10-22-11)16(20)19-12-5-7-13(8-6-12)21-15-4-2-3-9-17-15/h2-4,9-10,12-13H,5-8H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCZRIQTXRPHMJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CS1)C(=O)NC2CCC(CC2)OC3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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